1-咔唑基-9-基-3-环己基氨基-丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

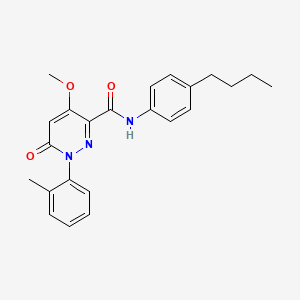

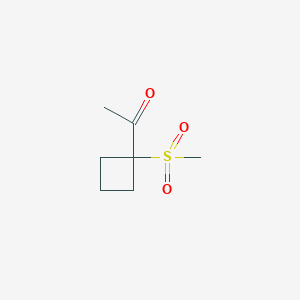

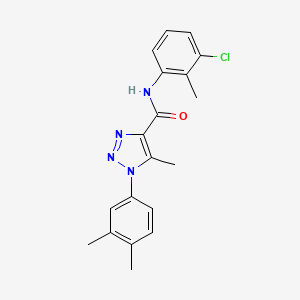

“1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol” is a compound that belongs to the class of organic compounds known as carbazoles . These are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring . The molecular formula of this compound is C21H26N2O.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the carbazole derivative 1 (carvedilol, 1-(9 H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol) was synthesized by the reaction of 4-(oxirane 2-ylmethoxy)-9 H-carbazole with 2-(2-methoxyphenoxy)ethylamine .Molecular Structure Analysis

The molecular structure of “1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol” can be analyzed using various computational methods. For instance, the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) map of a similar compound were obtained at DFT/B3LYP/6-311++G (d,p) level .科学研究应用

抗真菌和抗菌应用

一项研究详细介绍了结合咔唑和 1,2,3-三唑基 β-羟基烷基的新型杂化分子的合成,展示了对多种致病真菌菌株和细菌的有效抗真菌活性。化合物“1-(4-((9H-咔唑-9-基)甲基)-1H-1,2,3-三唑-1-基)-3-丁氧基丙烷-2-醇”表现出显着的抗真菌效力,这归因于其结构中的强氢键,使其成为未来抗真菌剂的很有前途的候选物 (M. Rad 等人,2016)。

材料科学和聚合物化学

另一个应用是在材料科学中,咔唑衍生物用于合成玻璃形成单体和聚合物。这些化合物表现出显着的光学、光物理、电化学和热学性质,使其适用于先进的材料应用。该研究重点介绍了基于 1,3-双(咔唑-9-基)丙烷-2-醇的单体及其光聚合的合成,展示了它们在制造具有高热稳定性和电化学活性的材料方面的潜力 (E. Andrikaityte 等人,2012)。

抗癌和抗病毒研究

此外,咔唑氨基醇已显示出有希望的抗癌和抗病毒活性。一项研究描述了发现了一种多效伴侣分子,对朊病毒、癌细胞增殖和流感病毒复制有显着的抑制作用。这种化合物“1-(2,6-二氟苄氨基)-3-(1,2,3,4-四氢咔唑-9-基)-丙烷-2-醇”表现出广泛的活性,突出了其作为针对多种疾病的治疗药物的先导化合物的潜力 (S. Yamashita 等人,2020)。

神经退行性疾病研究

另一个重要的应用是寻找治疗神经退行性疾病的新方法。源自咔唑化合物的席夫碱已被合成和表征,展示了潜在的药物样性质和作为神经精神药物的有效性。利用生物信息学工具,对这些化合物的药代动力学和药效学性质进行了评估,显示出治疗神经退行性疾病的高潜力 (S. Avram 等人,2021)。

作用机制

Target of Action

The primary target of TCMDC-124168, also known as 1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol, GNF-Pf-3683, or MMV009063, is the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS plays a crucial role in protein translation and activation of the amino acid starvation response .

Mode of Action

TCMDC-124168 inhibits the function of PfAsnRS via a unique mechanism known as reaction hijacking . This process involves the enzyme-mediated production of an Asn-TCMDC-124168 adduct, which inhibits the function of PfAsnRS . Notably, the human equivalent of this enzyme, Human AsnRS, is much less susceptible to this reaction hijacking mechanism .

Biochemical Pathways

The inhibition of PfAsnRS by TCMDC-124168 affects the protein translation pathway in the malaria parasite . This disruption leads to the activation of the amino acid starvation response , which can be detrimental to the parasite .

Pharmacokinetics

The compound is described as alow molecular weight inhibitor with drug-like physical parameters , suggesting favorable pharmacokinetic properties.

Result of Action

The action of TCMDC-124168 results in potent activity against parasite cultures, low mammalian cell toxicity, and a low propensity for resistance development . The inhibition of PfAsnRS and the subsequent activation of the amino acid starvation response are likely to contribute to these effects .

Action Environment

The compound’s potent activity against parasite cultures and low propensity for resistance development suggest that it may be effective in various environmental conditions .

生化分析

Biochemical Properties

TCMDC-124168 has been identified as an inhibitor of the Plasmodium falciparum prolyl-tRNA synthetase (PfProRS), a key enzyme involved in protein synthesis in the malaria parasite . This interaction involves the binding of TCMDC-124168 to the active site of PfProRS, inhibiting its function .

Cellular Effects

In cellular contexts, TCMDC-124168 has been shown to have significant effects on the Plasmodium falciparum parasite. It inhibits the growth of the parasite by interfering with protein synthesis, a crucial process for the survival and replication of the parasite . Additionally, TCMDC-124168 has been suggested to have potential anti-SARS-CoV-2 activity by binding to specific sites on the virus’s spike protein .

Molecular Mechanism

The molecular mechanism of TCMDC-124168 involves its interaction with the PfProRS enzyme. It binds to the enzyme’s active site, inhibiting its function and thus disrupting protein synthesis in the Plasmodium falciparum parasite . This results in the inhibition of the growth and replication of the parasite.

属性

IUPAC Name |

1-carbazol-9-yl-3-(cyclohexylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c24-17(14-22-16-8-2-1-3-9-16)15-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h4-7,10-13,16-17,22,24H,1-3,8-9,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKYZYNAWYQWQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2765915.png)

![N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2765916.png)

![(2Z)-N-[4-Chloro-3-(trifluoromethyl)phenyl]-3-oxo-3-phenyl-2-[2-(pyridin-3-YL)hydrazin-1-ylidene]propanamide](/img/structure/B2765918.png)

![6-(((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2765919.png)

![3-((1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2765920.png)

![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2765929.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethylbenzamide](/img/structure/B2765932.png)

![4-(2-(6,6-dioxido-3-oxo-4-phenylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl)ethyl)benzenesulfonamide](/img/structure/B2765934.png)

![6-(2-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2765937.png)